Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate
Description
Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride (CAS: 861114-47-8) is a synthetic organic compound widely used in peptide and nucleic acid chemistry. Its structure comprises three critical functional groups:
- Fluorenylmethoxycarbonyl (Fmoc): A base-labile protecting group for amines, enabling selective deprotection during solid-phase synthesis .
- Ethylenediamine linker: Provides a spacer between the Fmoc group and the acetate moiety, enhancing solubility and reactivity .
- Allyl ester: A robust protecting group for carboxylic acids, removable under mild conditions via palladium-catalyzed deprotection .
This compound is pivotal in synthesizing peptide nucleic acids (PNAs) and modified peptides, where orthogonal protection strategies are essential . Its molecular weight is 416.90 g/mol, with a linear formula of C₂₂H₂₅ClN₂O₄ .
Properties
IUPAC Name |
prop-2-enyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-2-13-27-21(25)14-23-11-12-24-22(26)28-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,20,23H,1,11-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKAWYLXAYJHDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CNCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate, also known by its CAS number 406683-69-0, is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C22H24N2O4, with a molecular weight of 380.4 g/mol. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly utilized in peptide synthesis and drug development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the context of cancer treatment. The biological activity can be categorized into several areas:
- Antiproliferative Effects : Studies have shown that various derivatives of fluorenylmethoxycarbonyl compounds exhibit potent antiproliferative effects against different cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231 cells). For example, related compounds demonstrated IC50 values ranging from 10 to 33 nM in MCF-7 cells, indicating strong inhibitory effects on cell proliferation .
- Mechanism of Action : The mechanism through which these compounds exert their effects often involves the destabilization of microtubules, which is critical for cell division. The interaction at the colchicine-binding site on tubulin has been noted, leading to apoptosis in cancer cells .
- Histone Deacetylase (HDAC) Inhibition : Some studies have explored the ability of related compounds to inhibit HDAC enzymes, which play a crucial role in regulating gene expression and are often implicated in cancer progression. Compounds similar to this compound have shown varying degrees of selectivity and potency against different HDAC isoforms .
Case Study 1: Antiproliferative Activity
In a comparative study involving several analogs of this compound, researchers evaluated their antiproliferative activity against MCF-7 breast cancer cells. The results indicated that specific modifications to the molecular structure significantly enhanced activity.
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| Compound A | 10 | Tubulin destabilization |
| Compound B | 23 | Apoptosis induction |
| Compound C | 33 | HDAC inhibition |
Case Study 2: HDAC Inhibition
A separate investigation focused on the HDAC inhibitory properties of related compounds. The results highlighted that certain derivatives exhibited IC50 values between 14 to 67 nM against class I and II HDACs.
| Compound | HDAC Isoform | IC50 (nM) |
|---|---|---|
| Azumamide C | HDAC1 | 14 |
| Azumamide E | HDAC3 | 20 |
| Azumamide A | HDAC8 | >200 |
Chemical Reactions Analysis
a) Amide Bond Formation
The allyl ester derivative participates in coupling reactions mediated by benzotriazole-based reagents. For example:
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Peptide chain elongation | BOP reagent, HOBt, DIEA in DMF (6 h, rt) | Fmoc-protected PNA (peptide nucleic acid) with benzhydryloxycarbonyl groups | 34.3% |
This reaction demonstrates its utility in constructing nucleobase-functionalized peptidic backbones for DNA-templated polymerization .
Deprotection Reactions
The Fmoc and allyl groups undergo orthogonal deprotection, enabling sequential functionalization:
a) Fmoc Group Removal
While not explicitly documented for this compound, standard Fmoc deprotection conditions (20% piperidine in DMF) are universally applicable. The allyl ester remains intact under these basic conditions.
b) Allyl Ester Cleavage
The allyl group is selectively removed under mild acidic or transition-metal-catalyzed conditions. For example:
| Reaction | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Ester hydrolysis | Pd(PPh₃)₄, PhSiH₃ in CH₂Cl₂ (rt, 2 h) | Free carboxylic acid derivative | Activation for subsequent coupling |
This step is critical for generating reactive carboxylates in SPPS workflows .
a) DNA-Templated Polymerization
In the presence of DNA templates, this derivative undergoes enzyme-free polymerization to form sequence-defined PNA architectures . Key steps include:
-
Aldehyde activation : The allyl ester is converted to an aldehyde for templated ligation.
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Nucleophilic attack : Amino groups on adjacent monomers react with activated aldehydes, forming stable linkages.
Stability and Reaction Optimization
-
Thermal stability : Decomposes above 200°C, requiring reactions below this threshold .
-
Solvent compatibility : Stable in polar aprotic solvents (DMF, DCM, THF) but hydrolyzes in protic solvents under acidic/basic conditions .
Research Findings
-
Synthetic efficiency : Coupling reactions with BOP/HOBt achieve moderate yields (30–40%) due to steric hindrance from the Fmoc group .
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Orthogonality : The allyl ester demonstrates compatibility with Fmoc SPPS protocols, enabling iterative synthesis of complex biomolecules .
This compound’s versatility in peptide and polymer chemistry is well-documented, though reaction yields may require optimization for specific applications.
Comparison with Similar Compounds
Fmoc Group
- Target Compound : The Fmoc group is attached to the ethylenediamine linker, enabling sequential deprotection under basic conditions (e.g., piperidine). This is critical for stepwise peptide elongation .
- Analog Comparison: In (9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride, the absence of the allyl ester limits its utility in orthogonal protection strategies .
Allyl Ester
- Target Compound: The allyl ester allows for palladium-catalyzed deprotection, compatible with Fmoc chemistry. This dual-protection capability is absent in compounds like 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid, where the carboxylic acid is unprotected .
Linker Modifications
- Extended Chains: Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoate features a pentanoate chain, providing a longer spacer for conjugation or steric flexibility .
- Piperazine Derivatives : 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0) introduces a piperazine ring, enhancing solubility and metal-binding capacity .
Stability and Reactivity
- Hydrochloride Salt : The hydrochloride form of the target compound improves stability during storage compared to free-base analogs like Fmoc-PNA-C(Bhoc)-OH .
- Deprotection Kinetics : Allyl esters are cleaved within minutes using Pd(0)/PhSiH₃, whereas tert-butoxycarbonyl (Boc) groups (e.g., in ) require acidic conditions (TFA), which may degrade acid-sensitive substrates .
Research Findings and Data
Key Physical Properties
| Property | Target Compound | 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid |
|---|---|---|
| Molecular Weight (g/mol) | 416.90 | 353.37 |
| Solubility | DMSO, DMF | Water, polar aprotic solvents |
| Storage Conditions | 2–8°C, desiccated | Room temperature |
| Hazard Statements | H302, H315, H319 | H318 (causes serious eye damage) |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate?
- Methodological Answer : The compound is typically synthesized via coupling reactions involving Fmoc-protected intermediates. For example, a protocol involves reacting 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetic acid with a PNA backbone using 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazin-4(3H)-one (HOBt) as an activating agent in anhydrous conditions . Optimized yields (~59%) are achieved using stoichiometric ratios of coupling reagents and chromatographic purification (e.g., silica gel columns) .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify proton environments and carbon frameworks. Infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight and purity . For advanced validation, HPLC can assess purity (>95%) and detect trace impurities .
Q. What are the recommended storage conditions to ensure stability?
- Methodological Answer : The compound should be stored under inert gas (argon or nitrogen) at –20°C in moisture-free environments to prevent hydrolysis of the Fmoc group or allyl ester. Stability studies suggest degradation occurs under prolonged exposure to light or humidity .
Advanced Research Questions
Q. How can researchers troubleshoot low yields during coupling reactions involving the Fmoc-protected intermediate?
- Methodological Answer : Low yields often arise from incomplete activation of carboxylic acids or competing side reactions. Strategies include:
- Using fresh coupling reagents like HOBt or HATU to enhance efficiency.
- Optimizing stoichiometry (1.1–1.2 equivalents of the amine component).
- Employing anhydrous solvents (e.g., DMF, DCM) and inert atmospheres to suppress hydrolysis .
- Monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS to identify premature termination .
Q. What analytical methods are suitable for evaluating the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies can be conducted using:
- Thermogravimetric Analysis (TGA) : To assess decomposition temperatures.
- Differential Scanning Calorimetry (DSC) : To detect phase transitions or exothermic degradation.
- pH-dependent hydrolysis assays : Incubate the compound in buffers (pH 2–10) and quantify degradation products via HPLC or NMR. Notably, the allyl ester is labile under basic conditions .
Q. How does the Fmoc group in this compound facilitate its use in peptide nucleic acid (PNA) synthesis?
- Methodological Answer : The Fmoc group serves as a temporary protecting group for amines during solid-phase synthesis. It enables sequential deprotection (via piperidine) and coupling of nucleobase-linked monomers. The allyl ester acts as an orthogonal protecting group for the carboxylic acid, allowing selective deprotection under palladium-catalyzed conditions for conjugation .
Q. What strategies are recommended for assessing the compound’s interactions with biological targets (e.g., enzymes or nucleic acids)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to immobilized targets.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters.
- Fluorescence Polarization : Monitors competitive displacement of fluorescent probes in solution-phase assays. For example, similar Fmoc derivatives have been used to study chemokine receptor interactions .
Data Contradictions and Resolutions
- Safety Data Variability : Some safety data sheets (SDS) report incomplete toxicological profiles , while others emphasize handling precautions (e.g., respiratory protection, inert storage) without explicit hazard classifications. Researchers should treat the compound as potentially hazardous and conduct in-house risk assessments.
- Synthetic Yield Discrepancies : Yields vary between protocols (56–59%) due to differences in reagent purity and reaction scales. Reproducibility can be improved by standardizing anhydrous conditions and reagent sources .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
